molecular formula C17H15NOS2 B2779675 1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one CAS No. 192931-01-4

1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one

Cat. No.: B2779675
CAS No.: 192931-01-4
M. Wt: 313.43
InChI Key: MWKMGNJWCHLJAQ-UHFFFAOYSA-N
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Description

1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of an indole moiety fused with a dithiolane ring, making it a unique and intriguing molecule in the field of organic chemistry. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an indole derivative and a dithiolane precursor can be catalyzed by a Lewis acid to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the dithiolane ring or the indole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π interactions with aromatic amino acids in proteins, while the dithiolane ring may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1’-Benzyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate: Shares the indole moiety but differs in the spirocyclic structure.

    1’,2’-Dihydrospiro[indoline-3,3’-pyrrol]-2’-yl acrylates: Similar spirocyclic structure but with different functional groups.

Uniqueness: 1’-Benzyl-1’,2’-dihydrospiro[1,3-dithiolane-2,3’-indole]-2’-one is unique due to the presence of both an indole and a dithiolane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-benzylspiro[1,3-dithiolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c19-16-17(20-10-11-21-17)14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMGNJWCHLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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